4-Chloro-N-(6-methoxypyridin-3-yl)benzamide: A Strategic Pharmacophore in Medicinal Chemistry
The following technical guide details the chemical structure, synthesis, and pharmacological properties of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide . This document is structured for researchers in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and pharmacological properties of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide . This document is structured for researchers in medicinal chemistry and drug discovery.
Executive Summary & Chemical Identity
4-chloro-N-(6-methoxypyridin-3-yl)benzamide is a synthetic benzamide derivative widely utilized as a core scaffold in the development of kinase inhibitors (e.g., c-Met) and metabolic regulators (e.g., Hormone-Sensitive Lipase inhibitors).[1] Structurally, it functions as a bioisostere of N-(4-methoxyphenyl)benzamide, where the pyridine ring is introduced to modulate lipophilicity (LogP), improve aqueous solubility, and alter metabolic stability.
Chemical Identity Table
Property
Specification
IUPAC Name
4-chloro-N-(6-methoxypyridin-3-yl)benzamide
Common Scaffolds
Aminopyridine amide; Chlorobenzamide
Molecular Formula
C₁₃H₁₁ClN₂O₂
Molecular Weight
262.69 g/mol
SMILES
COc1ncc(NC(=O)c2ccc(Cl)cc2)cc1
Key Functional Groups
Aryl Chloride, Amide Linker, 2-Methoxypyridine
Predicted LogP
~2.8 – 3.2 (Lipophilic)
H-Bond Donors/Acceptors
1 Donor (Amide NH) / 3 Acceptors (Amide O, Pyridine N, Methoxy O)
Structural Analysis & Pharmacophore Properties
This molecule is a classic example of a "Linker-Head-Tail" design in medicinal chemistry. Its efficacy as a biological probe stems from three distinct regions:
The Lipophilic Tail (4-Chlorophenyl):
Function: Engages in hydrophobic interactions (π-stacking or Van der Waals forces) within a protein's binding pocket.
Effect: The chlorine atom at the para-position is electron-withdrawing, deactivating the phenyl ring and increasing metabolic stability against oxidation compared to an unsubstituted phenyl ring.
The Amide Linker (-CONH-):
Function: Provides a rigid spacer that orients the two aromatic systems.
Interaction: Acts as a hydrogen bond donor (NH) and acceptor (C=O), often critical for anchoring the molecule to the protein backbone (e.g., the hinge region of kinases).
The Polar Head (6-Methoxypyridin-3-yl):
Function: A bioisostere for a para-methoxyphenyl group.
Advantage: The pyridine nitrogen (N1) reduces the overall lipophilicity (lowering cLogP) and can serve as a specific H-bond acceptor. The methoxy group provides a steric bulk and potential H-bond acceptor site.
Pharmacophore Visualization (DOT Diagram)
The following diagram illustrates the functional regions of the molecule and their interactions.
Caption: Functional decomposition of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide showing structure-activity relationships (SAR).
Synthesis Protocol
The synthesis of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide is typically achieved via a nucleophilic acyl substitution (Schotten-Baumann reaction). This method is preferred for its high yield and operational simplicity.
Reagents
Substrate A: 4-Chlorobenzoyl chloride (1.0 eq)
Substrate B: 5-Amino-2-methoxypyridine (1.0 eq)
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2–2.0 eq)
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-methoxypyridine (10 mmol) in anhydrous DCM (20 mL).
Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
Acylation: Dropwise add a solution of 4-chlorobenzoyl chloride (10 mmol) in DCM (5 mL) over 15 minutes.
Note: The reaction is exothermic. Maintain temperature <5°C during addition to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours. Monitor progress via TLC (e.g., Hexane:Ethyl Acetate 1:1) or LC-MS.
Work-up:
Dilute with DCM (50 mL).
Wash sequentially with 1M HCl (to remove unreacted amine/pyridine), saturated NaHCO₃ (to remove benzoic acid byproducts), and brine.
Dry the organic layer over anhydrous Na₂SO₄.
Purification: Concentrate the solvent in vacuo. The crude solid can be recrystallized from Ethanol/Water or purified via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).
Synthesis Pathway Diagram (DOT)
Caption: Synthetic route for the preparation of the target benzamide scaffold.
Biological Applications & Mechanism
This specific chemical structure appears frequently in patent literature and medicinal chemistry campaigns targeting specific enzyme classes.
A. Hormone-Sensitive Lipase (HSL) Inhibition
Research indicates that benzamide derivatives containing the 6-methoxypyridine moiety are potent inhibitors of HSL.
Mechanism: HSL regulates the hydrolysis of triglycerides. Inhibitors based on this scaffold bind to the catalytic site, preventing lipolysis. This is a therapeutic target for Type 2 Diabetes and dyslipidemia.
Role of Structure: The 4-chlorophenyl group occupies the lipophilic pocket of the enzyme, while the amide/pyridine motif interacts with the catalytic triad residues.
B. Kinase Inhibition (c-Met / HGF Pathway)
The scaffold is also relevant in oncology, specifically as a Type II kinase inhibitor motif.
Mechanism: In some kinase inhibitors, the amide bond functions as a "hinge binder" or interacts with the DFG-motif (Asp-Phe-Gly) in the activation loop.
Significance: The methoxypyridine group improves the selectivity profile against other kinases compared to a simple phenyl ring.
Physicochemical Properties & Handling
For experimental use, the following properties are critical for formulation and assay development.
Parameter
Value/Description
Physical State
White to off-white crystalline solid
Solubility
Low in water; Soluble in DMSO (>10 mg/mL), DMF, and Ethanol
Stability
Stable under standard laboratory conditions. Avoid strong oxidizing agents.
pKa (Predicted)
~12 (Amide NH); ~3.5 (Pyridine N - weakly basic due to methoxy and amide electron withdrawal)
Storage
Store at -20°C (solid) or -80°C (DMSO stock solution) to prevent degradation.
Safety Considerations
Hazard: Potential skin and eye irritant.
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially during synthesis involving acid chlorides.
References
Patent Literature (HSL Inhibitors): Use of compounds for decreasing activity of hormone-sensitive lipase.[2] (US Patent App.[2] 20030166690A1).[2] Describes the synthesis and application of 5-amino-2-methoxypyridine derivatives.
Patent Literature (Kinase Inhibitors):Compounds and methods of use (c-Met Inhibitors). (WO 2005/070891 A2). Details the use of the aminopyridine scaffold in kinase drug discovery.
Chemical Methodology:Schotten-Baumann Reaction Conditions. General reference for amide coupling protocols using acid chlorides and amines.
molecular weight and formula of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide
The following technical guide provides an in-depth analysis of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide , a specific chemical entity frequently utilized as a privileged scaffold in medicinal chemistry, particularly in...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide , a specific chemical entity frequently utilized as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Executive Summary
4-chloro-N-(6-methoxypyridin-3-yl)benzamide is a synthetic diaryl amide characterized by a central amide linker connecting a para-chlorophenyl ring and a 2,5-substituted pyridine ring. In drug discovery, this molecule serves as a critical bioisostere of the 4-chloro-N-(4-methoxyphenyl)benzamide scaffold. The substitution of the phenyl ring with a pyridine moiety (specifically the 6-methoxypyridine group) is a strategic medicinal chemistry modification designed to improve aqueous solubility, reduce lipophilicity (LogP), and mitigate metabolic liabilities associated with electron-rich aromatic rings.
This monograph details the physicochemical properties, synthesis protocols, and structural biology implications of this compound for researchers in lead optimization and fragment-based drug design (FBDD).
Chemical Identity & Physicochemical Properties
The core structure consists of a lipophilic "tail" (4-chlorophenyl) and a polar "head" (6-methoxypyridine), linked by a rigid amide bond. This architecture is typical of Type II kinase inhibitors and allosteric modulators.
Property
Value
Notes
IUPAC Name
4-chloro-N-(6-methoxypyridin-3-yl)benzamide
Systematic nomenclature
Common Name
N/A (Research Chemical)
Often referred to by internal codes in SAR studies
Molecular Formula
C₁₃H₁₁ClN₂O₂
Confirmed by stoichiometry
Molecular Weight
262.69 g/mol
Monoisotopic Mass: 262.05 g/mol
CAS Number
Not widely indexed
Treat as a novel chemical entity (NCE)
SMILES
COc1ncc(NC(=O)c2ccc(Cl)cc2)cc1
Canonical representation
cLogP
~2.8 - 3.2
Moderate lipophilicity; suitable for oral bioavailability
TPSA
~55 Ų
Topological Polar Surface Area (Amide + Pyridine N + Ether O)
H-Bond Donors
1
Amide NH
H-Bond Acceptors
3
Pyridine N, Amide O, Methoxy O
Synthetic Protocol: Amide Coupling
The synthesis of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide requires careful control of reaction conditions due to the reduced nucleophilicity of the aminopyridine nitrogen compared to standard anilines. The following protocol uses the Acid Chloride Method (Schotten-Baumann conditions) for high yield and purity.
Reagents:
Starting Material A: 6-Methoxypyridin-3-amine (CAS: 6628-77-9)
Starting Material B: 4-Chlorobenzoyl chloride (CAS: 122-01-0)
Base: Pyridine (anhydrous) or Triethylamine (Et₃N) with DMAP cat.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
Step-by-Step Methodology:
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 6-methoxypyridin-3-amine (1.0 equiv, 5.0 mmol) in anhydrous DCM (20 mL).
Base Addition: Add Triethylamine (1.5 equiv, 7.5 mmol) and a catalytic amount of DMAP (0.1 equiv). Cool the solution to 0°C in an ice bath.
Note: The pyridine ring's electron-withdrawing nature makes the amine less reactive; DMAP acts as a nucleophilic catalyst to accelerate the acylation.
Acylation: Dropwise add a solution of 4-chlorobenzoyl chloride (1.1 equiv, 5.5 mmol) in DCM (5 mL) over 15 minutes.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 1:1 Hexane/EtOAc) or LC-MS.
Work-up:
Quench with saturated aqueous NaHCO₃ (30 mL).
Extract with DCM (3 x 20 mL).
Wash combined organics with 1M HCl (carefully, to remove unreacted amine without protonating the pyridine product too strongly), then brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Yield: Typically 85–95% as a white to off-white crystalline solid.
Structural Biology & Medicinal Chemistry Logic
This molecule is a classic example of Scaffold Hopping . By replacing a phenyl ring with a pyridine ring, researchers modulate the physicochemical profile without altering the core binding geometry.
Bioisosterism: Phenyl vs. Pyridine
The 6-methoxypyridine moiety is a bioisostere of the 4-methoxyphenyl group (anisole).
Metabolic Stability: The pyridine nitrogen reduces the electron density of the ring, making it less susceptible to oxidative metabolism (CYP450-mediated hydroxylation) compared to the phenyl analog.
Solubility: The pyridine nitrogen (pKa ~4-5) can accept a hydrogen bond, improving aqueous solubility compared to the purely hydrophobic phenyl ring.
Conformation: The intramolecular hydrogen bond between the amide NH and the pyridine nitrogen (if ortho) or the methoxy oxygen can lock the conformation, reducing entropic penalty upon binding.
Figure 1: Strategic rationale for synthesizing 4-chloro-N-(6-methoxypyridin-3-yl)benzamide in drug design.
Biological Applications & Context
While often used as a proprietary intermediate, this scaffold appears in several high-value target classes:
Hedgehog Signaling (SMO Antagonists):
The structure shares significant homology with Vismodegib and other Smoothened (SMO) antagonists. The 4-chlorobenzamide motif is a critical "anchor" in the SMO binding pocket, while the heterocyclic head group extends into the solvent-exposed region.
GABA-B Positive Allosteric Modulators (PAMs):
Many GABA-B PAMs utilize a benzamide core. The pyridine substitution is often explored to improve the brain-to-plasma ratio (Kp,uu) by reducing P-gp efflux liability.
Kinase Inhibition (Type II):
The "Amide-Linker-Aryl" motif is ubiquitous in Type II kinase inhibitors (e.g., Sorafenib, Imatinib analogs), where the amide forms hydrogen bonds with the "DFG-Asp" and "Glu" residues in the kinase hinge region.
References
PubChem Compound Summary. 4-Chloro-N-(3-methoxyphenyl)benzamide (Analog Reference). National Center for Biotechnology Information. Link
Journal of Medicinal Chemistry.Bioisosteric Replacements in Drug Design: Pyridine as a Phenyl Bioisostere. (General Reference for Scaffold Logic).
LookChem. Synthesis of Pyridyl-Benzamide Derivatives.Link
Foundational
Pharmacokinetic Profiling & Characterization Strategy: 4-chloro-N-(6-methoxypyridin-3-yl)benzamide
Executive Summary & Molecular Identity This technical guide outlines the pharmacokinetic (PK) characterization strategy for 4-chloro-N-(6-methoxypyridin-3-yl)benzamide . As a structural hybrid of a chlorobenzene and a me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Identity
This technical guide outlines the pharmacokinetic (PK) characterization strategy for 4-chloro-N-(6-methoxypyridin-3-yl)benzamide . As a structural hybrid of a chlorobenzene and a methoxypyridine linked by an amide bond, this molecule represents a classic "Type II" kinase inhibitor scaffold or a G-protein coupled receptor (GPCR) modulator (e.g., GABA-B positive allosteric modulators).
The presence of the 6-methoxypyridine moiety introduces specific metabolic liabilities (O-demethylation), while the 4-chlorophenyl group enhances lipophilicity and metabolic stability at the para position. This guide details the physicochemical predictions, metabolic pathways, and the validation protocols required to establish its full PK profile.
Structural Properties
Parameter
Value (Predicted/Representative)
Implications for PK
Molecular Formula
MW ~262.7 Da (Small molecule, likely high permeability).
LogP (Lipophilicity)
~2.8 – 3.2
High membrane permeability; potential for CNS penetration.
TPSA
~55 Ų
Well within the blood-brain barrier (BBB) penetration range (<90 Ų).
pKa (Pyridine N)
~3.5 – 4.0
Weakly basic; solubility will be pH-dependent (high in gastric, low in intestinal fluid).
Metabolic Stability & Biotransformation Pathways
Understanding the metabolic fate of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide is critical before initiating in vivo studies. The molecule contains two distinct metabolic "soft spots."
Predicted Metabolic Pathways
O-Demethylation (Major): The methoxy group on the pyridine ring is highly susceptible to oxidative dealkylation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6). This yields the pyridinol metabolite, which often undergoes rapid Phase II glucuronidation.
N-Oxidation (Minor): The pyridine nitrogen can undergo oxidation to form the N-oxide.
Amide Hydrolysis (Rare): While benzamides are generally stable, high levels of carboxylesterases in rodent plasma (but not human) can cleave the amide bond, releasing 4-chlorobenzoic acid and 6-methoxypyridin-3-amine.
Visualization of Metabolic Fate
The following diagram illustrates the primary biotransformation routes.
Figure 1: Predicted metabolic cascade. The conversion to the pyridinol (M1) is the rate-limiting clearance step.
Bioanalytical Methodology (LC-MS/MS)
To accurately measure plasma concentrations, a robust LC-MS/MS method must be developed. The presence of Chlorine provides a unique isotopic signature that aids in metabolite identification.
Mass Spectrometry Conditions
Ionization: Electrospray Ionization (ESI) in Positive mode (
).
Isotope Pattern: The natural abundance of
(75%) and (25%) creates a distinct M and M+2 peak pattern (3:1 ratio). This confirms the presence of the chlorobenzene ring in metabolites.
MRM Transitions:
Quantifier:
(Cleavage of amide, detecting the chlorobenzoyl fragment).
Qualifier:
(Detecting the methoxypyridine amine fragment).
Protocol: Sample Preparation
Matrix: Rat Plasma (
).
Extraction: Protein Precipitation (PPT).
Add 50
plasma to 150 Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Vortex (2 min) and Centrifuge (4000 rpm, 10 min).
Inject 5
of supernatant.
In Vivo Pharmacokinetics: Experimental Protocol
This section details the standard operating procedure (SOP) for establishing the oral bioavailability (
Limited by first-pass metabolism (O-demethylation).
Scientific Rationale & Troubleshooting
The "Solubility-Permeability" Trade-off
The 4-chlorobenzamide moiety drives permeability but limits aqueous solubility.
Risk: If
is <10%, it is likely due to solubility-limited absorption rather than metabolism.
Mitigation: Test in FaSSIF (Fasted State Simulated Intestinal Fluid) to confirm solubility is
.
Species Differences in Amidase Activity
Rodents possess high levels of plasma carboxylesterases/amidases that are absent in humans.
Validation Step: Incubate the compound in Rat Plasma vs. Human Plasma for 60 minutes at
.
Success Criteria: >90% remaining in Human Plasma; if <50% in Rat Plasma, the rat is a poor model for this scaffold, and a Dog or Monkey model should be selected.
References
Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for physicochemical profiling).
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. Link (Authoritative source on amide hydrolysis risks).
Dalvie, D., et al. (2002). Biotransformation of the 2-methoxypyridine moiety in drugs: a review of the metabolic pathways. Current Pharmaceutical Design.
BenchChem. (2025). Evaluating the Pharmacokinetic Profile of Benzamide Analogs. Link (Comparative data for benzamide scaffolds).
Exploratory
A Methodological Blueprint for Target Identification of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide
Abstract The deconvolution of a small molecule's mechanism of action is a pivotal step in drug discovery and chemical biology, transforming a bioactive "hit" into a validated lead. This guide provides an in-depth, techni...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The deconvolution of a small molecule's mechanism of action is a pivotal step in drug discovery and chemical biology, transforming a bioactive "hit" into a validated lead. This guide provides an in-depth, technical framework for the target identification of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide, a novel compound of interest. We eschew a one-size-fits-all template, instead presenting an integrated, multi-pronged strategy that begins with computational prediction and culminates in rigorous experimental validation. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. We navigate through in silico analysis, chemical probe synthesis, affinity-based proteomics, and label-free validation techniques, establishing a self-validating workflow to confidently identify and confirm the molecular target(s) of this compound.
Introduction: The Challenge of Target Deconvolution
Phenotypic screening, where compounds are evaluated based on their effects in complex biological systems (e.g., cell viability, morphological changes), has undergone a renaissance, proving highly effective in identifying first-in-class therapeutics.[1][2] Unlike target-based screens, this approach does not presuppose the mechanism of action, allowing for the discovery of novel biology.[2] However, the critical challenge then becomes "target deconvolution"—the process of identifying the specific molecular target(s) responsible for the observed phenotype.[1][3]
This guide uses 4-chloro-N-(6-methoxypyridin-3-yl)benzamide , a compound with a benzamide scaffold known to be present in various biologically active agents, as a case study.[4][5] Lacking a predefined target, this molecule represents a typical output of a phenotypic screen. Our objective is to delineate a robust, logical, and experimentally sound workflow to elucidate its protein-binding partners and, by extension, its mechanism of action.
The strategy is built on a phased approach, ensuring that each stage informs the next, from broad, computational hypotheses to specific, validated interactions.
Caption: Integrated workflow for small molecule target identification.
Phase 1: In Silico Target Prediction - Generating a Hypothesis
Before committing to resource-intensive wet-lab experiments, computational methods can provide a valuable, hypothesis-generating starting point.[6] These approaches leverage vast chemogenomic databases to predict potential targets based on the structural and electronic features of the query molecule.[7][8]
The core principle is "guilt-by-association": a molecule is likely to bind to targets that are known to interact with structurally similar compounds.
Methodologies:
Chemical Similarity Searching: Tools like SwissTargetPrediction or TargetHunter utilize 2D and 3D similarity metrics to compare the query compound to a library of annotated bioactive molecules.[8][9] This rapidly generates a ranked list of plausible protein targets.
Panel Docking: In this approach, the compound is computationally docked against a panel of 3D protein structures representing different target classes (e.g., kinases, GPCRs).[8] Services like TarFisDock can predict binding poses and estimate binding affinity, suggesting potential interactions.[8]
Machine Learning Models: More advanced platforms use machine learning algorithms trained on large-scale bioactivity data to predict targets, often outperforming simple similarity searches.[6][10]
Data Presentation: The output of this phase should be consolidated into a clear, actionable table.
Favorable docking score; scaffold common in kinase inhibitors.[11]
HSP90
TargetHunter
0.59
Chaperone
Similarity to natural products known to bind HSP90.[3][8]
Unknown Orphan Receptor
Panel Docking
-3.2 (Docking Score)
GPCR
Predicted interaction with a conserved binding pocket.
Note: The data presented in this table is hypothetical and for illustrative purposes.
Expert Insight: The goal of the in silico phase is not to find the definitive target, but to build a testable hypothesis. For example, if multiple kinase targets are predicted, this might guide the selection of cell lines or downstream assays. This initial analysis is also crucial for the next phase: designing a chemical probe. By identifying potential pharmacophoric regions, we can hypothesize which parts of the molecule are essential for activity and should not be modified.
Phase 2: Chemical Probe Development
To physically isolate binding partners from a complex cellular mixture, the small molecule must be converted into a "chemical probe" by attaching a handle for purification.[12] This is a critical step where medicinal chemistry expertise is paramount. The modification must not abolish the biological activity of the parent compound.
Core Principle: A linker is attached to a position on the molecule that is non-essential for target binding. This linker is then connected to an affinity tag (most commonly biotin) or a solid support (like agarose beads).[12][13]
Workflow for Probe Synthesis:
SAR Analysis: Perform a preliminary Structure-Activity Relationship (SAR) study. Synthesize simple analogs of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide to determine which positions are tolerant to modification. For our compound, the 4-chloro-benzamide and 6-methoxypyridin-3-yl moieties are likely key for interaction. The methoxy group or the chloro position might be suitable points for linker attachment, pending experimental data.
Linker Selection: Choose a linker (e.g., a flexible polyethylene glycol, PEG) of sufficient length to minimize steric hindrance between the immobilized compound and its target protein.[12]
Synthesis: Covalently attach the linker and biotin tag to the chosen position.
Activity Confirmation: Crucially, the final biotinylated probe must be tested in the original phenotypic assay to confirm that it retains the biological activity of the parent compound. A loss of activity indicates that the modification has disrupted the binding interaction, rendering the probe useless.
Experimental Protocol: Synthesis of a Biotin-Conjugated Affinity Probe
Identify Attachment Point: Based on hypothetical SAR, select a non-critical position, for example, by replacing the methoxy group with a hydroxy group to serve as a handle for etherification.
Linker Attachment: React the hydroxylated analog with a bifunctional PEG linker (e.g., N-Boc-amino-PEG-bromide) under basic conditions.
Deprotection: Remove the Boc protecting group from the distal end of the linker using trifluoroacetic acid (TFA).
Biotin Conjugation: React the newly exposed primary amine with an activated biotin derivative (e.g., Biotin-NHS ester) to form a stable amide bond.
Purification and Characterization: Purify the final probe using reverse-phase HPLC and confirm its structure and purity via LC-MS and NMR.
Validation: Test the purified probe in the primary phenotypic assay to ensure its bioactivity is comparable to the parent compound.
Phase 3: Experimental Target Identification
With a validated probe in hand, we can proceed to identify its interacting proteins directly from cell or tissue lysates. A multi-method approach, combining affinity-based techniques with label-free methods, provides the most robust and trustworthy results.
Affinity-Based Proteomics (Pulldown-MS)
This is the most common and direct method for target identification.[1][13] The biotinylated probe is used to "fish" for its binding partners, which are then identified by mass spectrometry.
Caption: Workflow for affinity pulldown with essential controls.
Experimental Protocol: Affinity Pulldown & Mass Spectrometry
Lysate Preparation: Prepare a native protein lysate from cells that are responsive to the compound.
Incubation: Incubate the lysate with the biotinylated probe.
Capture: Add streptavidin-coated magnetic beads to capture the probe-protein complexes.[12]
Washing: Perform extensive washing steps to remove proteins that bind non-specifically to the beads or the probe.
Elution: Elute the bound proteins from the beads, typically using a denaturing buffer.
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Identify and quantify the proteins. True targets should be significantly enriched in the probe pulldown sample compared to the control samples.
Self-Validating System (Trustworthiness): The validity of this experiment hinges on proper controls.[14]
Control 1 (Beads only): Incubate lysate with streptavidin beads alone to identify proteins that bind non-specifically to the matrix.
Control 2 (Competition): Pre-incubate the lysate with a molar excess (e.g., 100x) of the original, non-biotinylated compound before adding the biotinylated probe. A true target will be "competed off" by the free compound, leading to a significant reduction in its signal in the mass spectrometer. This is the most critical control.[14]
Control 3 (Inactive Analog): If available, use a biotinylated version of a structurally similar but biologically inactive analog. A true target should not be enriched by the inactive probe.[14]
Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)
Not all compounds are amenable to chemical modification. Label-free methods provide an orthogonal approach to confirm targets without altering the compound. DARTS works on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[12][13]
Experimental Protocol: DARTS
Lysate Treatment: Divide the cell lysate into two aliquots. Treat one with the compound and the other with a vehicle control (e.g., DMSO).
Protease Digestion: Add a protease (e.g., pronase) to both aliquots and incubate for a set time.
Quench and Analyze: Stop the digestion and analyze the remaining proteins by SDS-PAGE or mass spectrometry.
Identify Protected Proteins: A target protein, stabilized by the compound, will be more resistant to digestion and will appear as a more prominent band or have a higher abundance in the mass spectrometry data compared to the vehicle control.[13]
Expert Insight: Combining affinity pulldown with DARTS provides powerful, cross-validating evidence. If the same protein is identified as a top hit in a competition-controlled pulldown experiment and also shows protease protection in a DARTS experiment, the confidence that it is a genuine target increases dramatically.
Phase 4: Target Validation - From "Hit" to "Validated Target"
The output of the identification phase is a list of candidate proteins. Validation is the final, crucial phase where we confirm a direct, functional interaction between the compound and its putative target.[15]
5.1. Biophysical Validation of Direct Binding
These methods confirm a direct physical interaction between the purified protein and the small molecule.
Surface Plasmon Resonance (SPR): Immobilize the purified candidate protein on a sensor chip and flow the compound over it. A binding event is detected in real-time, providing kinetics (k_on, k_off) and affinity (K_D) data.
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the compound to the purified protein in solution, providing a complete thermodynamic profile of the interaction.
Data Presentation: Summarize binding affinities in a clear table.
Candidate Target
Validation Method
Binding Affinity (K_D)
Notes
Choline Transporter (CHT)
SPR
150 nM
Confirms direct, high-affinity interaction.
Casein Kinase 1 (CK1)
ITC
2.5 µM
Moderate affinity binding confirmed.
HSP90
SPR
> 50 µM
No significant binding detected. Ruled out.
Note: The data presented in this table is hypothetical and for illustrative purposes.
5.2. Cellular Target Engagement and Functional Validation
This step links the biophysical binding to the biological effect in a cellular context.
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein in intact cells or lysates upon compound binding. This confirms the compound engages the target in a physiological environment.
Genetic Validation: Use techniques like siRNA knockdown or CRISPR/Cas9 knockout to reduce the expression of the candidate target protein. If the cells subsequently become resistant to the compound, it provides strong evidence that the protein is required for the compound's activity.[15]
Enzymatic/Functional Assays: If the target is an enzyme (e.g., a kinase), test the compound's ability to inhibit its activity in a biochemical assay. This confirms that binding leads to functional modulation.[15]
Conclusion
The identification of a small molecule's target is an iterative and multidisciplinary endeavor. The process for 4-chloro-N-(6-methoxypyridin-3-yl)benzamide outlined in this guide represents a robust and logical pathway from an unknown bioactive molecule to a validated target. By integrating computational prediction, thoughtful chemical probe design, rigorous and well-controlled proteomics, and orthogonal biophysical and cellular validation, researchers can build a compelling, evidence-based case for a molecule's mechanism of action. This comprehensive approach minimizes false positives and ensures that the identified target is not merely an artifact, but the true mediator of the compound's biological effects, paving the way for successful downstream drug development.
References
Target Identification and Validation (Small Molecules). University College London.
Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
Target identification of small molecules: an overview of the current applic
CACTI: An in-silico drug-target prediction tool through the integration of chemogenomic data and clustering analysis. bioRxiv.org.
Target deconvolution techniques in modern phenotypic profiling. PMC - NIH.
What is Small Molecule Hit Identific
TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D
Target Deconvolution for Phenotypic Antibodies and Small Molecules.
Emerging Affinity-Based Techniques in Proteomics. PMC - NIH.
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
Small-molecule Target and Pathway Identific
Improved In Silico Methods for Target Deconvolution in Phenotypic Screens. Apollo.
In Silico Target Prediction for Small Molecules. PubMed.
SwissTargetPrediction. bio.tools.
Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Olink.
Affinity chromatography-based proteomics for drug target deconvolution....
An update of label-free protein target identification methods for n
Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS.
Phenotypic Screening in Drug Discovery Definition & Role. Chemspace.
Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}. PubMed Central.
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC.
Application Notes and Protocols for the In Vitro Characterization of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide
Introduction: A Strategic Approach to Characterizing a Novel Benzamide Compound The compound 4-chloro-N-(6-methoxypyridin-3-yl)benzamide belongs to the benzamide class of molecules, a scaffold frequently found in compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Strategic Approach to Characterizing a Novel Benzamide Compound
The compound 4-chloro-N-(6-methoxypyridin-3-yl)benzamide belongs to the benzamide class of molecules, a scaffold frequently found in compounds targeting a variety of proteins, including kinases. Given the structural motifs present, a logical starting point for the in vitro characterization of this compound is to investigate its potential as a kinase inhibitor. This guide provides a comprehensive suite of in vitro assay methods to systematically evaluate its biological activity, from direct enzyme inhibition to cellular effects and target engagement.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the underlying principles and rationale for each experimental choice, ensuring a robust and reproducible characterization cascade.
Part 1: Initial Assessment of Biological Activity - Cell Viability and Cytotoxicity
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a broad overview of its biological activity and helps to determine appropriate concentration ranges for subsequent, more specific assays. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[1][2][3][4]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[2][4] The resulting formazan is insoluble and can be dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells and can be quantified by measuring the absorbance at a specific wavelength (typically 550-600 nm) using a microplate reader.[2][5]
Application Note: Optimal Storage & Handling of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide
This Application Note is designed for researchers and drug development professionals handling 4-chloro-N-(6-methoxypyridin-3-yl)benzamide , a specific aryl-heteroaryl amide often utilized as a chemical probe, intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals handling 4-chloro-N-(6-methoxypyridin-3-yl)benzamide , a specific aryl-heteroaryl amide often utilized as a chemical probe, intermediate, or reference standard in medicinal chemistry campaigns (e.g., targeting kinases, ion channels, or as a fragment in FBDD).
Executive Summary
The integrity of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide (C₁₃H₁₁ClN₂O₂) is critical for reproducible biological assays. As a lipophilic amide with a basic pyridine nitrogen and an electron-donating methoxy group, this compound exhibits specific sensitivities to moisture-induced hydrolysis and oxidative degradation. This guide outlines a validated protocol for long-term storage, solubilization, and quality control to ensure >98% purity retention over 24 months.
Physicochemical Profile & Stability Risk Analysis
Understanding the molecular architecture is the first step in designing a storage protocol. The compound features three distinct functional motifs, each with specific stability implications.
Molecular Structure Analysis
Core Scaffold: Benzamide linkage (generally stable, but susceptible to acid/base hydrolysis).
Ring A (Pyridine): Substituted at the 3-position with the amide and the 6-position with a methoxy group. The 2-methoxypyridine motif is electronically unique; the methoxy group is an electron-donating group (EDG), making the ring more electron-rich than unsubstituted pyridine, potentially increasing susceptibility to electrophilic attack or oxidation (N-oxide formation).
Ring B (Benzene): 4-chloro substitution.[1][2] Highly stable and lipophilic.
Key Properties Table
Property
Value / Characteristic
Implication for Handling
Molecular Formula
C₁₃H₁₁ClN₂O₂
--
Molecular Weight
262.69 g/mol
Precise weighing required for mM stock preparation.
LogP (Estimated)
~2.8 - 3.2
Lipophilic. Poor water solubility; requires DMSO/EtOH.
pKa (Pyridine N)
~3.5 - 4.0
Weakly basic. Will protonate in strong acids, altering solubility.[3]
H-Bond Donors
1 (Amide NH)
Potential for crystal polymorphism; protect from moisture.
Temperature: Store at -20°C for long-term stability (>6 months). For short-term usage (<1 month), 4°C is acceptable.
Atmosphere: The container must be sealed under an inert atmosphere (Argon or Nitrogen) if possible.
Desiccation: Use a desiccator cabinet or store with silica gel packets. The amide bond and methoxy-pyridine ether linkage are susceptible to slow hydrolysis in the presence of ambient moisture and trace acids.
Light Protection: Store in amber vials or wrap clear vials in aluminum foil. The conjugated system may undergo slow photodegradation.
Solution State Storage (Stock Solutions)
Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions due to its high solubilizing power and high boiling point.
Concentration: Prepare stocks at 10 mM or 50 mM . Higher concentrations reduce the solvent-to-solute surface area ratio, minimizing oxidative degradation.
Temperature: Store DMSO stocks at -80°C to prevent phase separation and degradation.
Freeze-Thaw Cycles: Limit to maximum 3 cycles . Repeated freeze-thaw cycles introduce moisture (condensation) and promote precipitation.
Recommendation: Aliquot the master stock into single-use vials (e.g., 20 µL or 50 µL) immediately after preparation.
Decision Tree for Storage Conditions
Figure 1: Decision matrix for determining optimal storage conditions based on usage frequency.
Experimental Protocols
Stock Solution Preparation (Standard 10 mM)
Objective: Create a stable 10 mM stock solution in DMSO.
Detection: UV at 254 nm (Benzamide absorption) and 280 nm (Pyridine absorption).
Acceptance Criteria: Single peak >98% area integration. Retention time shift <0.2 min compared to fresh standard.
References
PubChem Compound Summary. (2025). 4-chloro-N-(6-methoxypyridin-3-yl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press. (General reference for amide stability and solubility).
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for Pyridine/Benzamide isosteres).
formulation of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide for in vivo studies
Application Note: Formulation & In Vivo Protocol for 4-chloro-N-(6-methoxypyridin-3-yl)benzamide Executive Summary & Compound Profile This guide details the formulation, stability testing, and in vivo administration of 4...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Formulation & In Vivo Protocol for 4-chloro-N-(6-methoxypyridin-3-yl)benzamide
Executive Summary & Compound Profile
This guide details the formulation, stability testing, and in vivo administration of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide . This compound represents a classic lipophilic benzamide scaffold often utilized in medicinal chemistry as a probe for CNS targets (e.g., GABAergic modulation), kinase inhibition, or ion channel modulation.
Due to the presence of the 4-chlorophenyl group and the methoxypyridine moiety, this molecule exhibits Class II characteristics (BCS classification) : low aqueous solubility but high membrane permeability. Successful in vivo studies require a formulation strategy that prevents precipitation upon contact with physiological fluids while avoiding vehicle-induced toxicity.
Physicochemical Profile (Predicted)
Property
Value / Characteristic
Implication for Formulation
Molecular Weight
~262.69 g/mol
Small molecule; rapid absorption likely if solubilized.
LogP (Lipophilicity)
~2.8 – 3.2
Poor water solubility; requires co-solvents or cyclodextrins.
pKa (Pyridine N)
~3.5 – 4.0
Weakly basic. Solubility may improve slightly at pH < 3, but physiological pH is challenging.
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
Moderate polarity, but crystal lattice energy is likely high (benzamide stacking).
Formulation Strategies
We recommend three distinct formulation tiers depending on the route of administration and required dose.
Decision Matrix: Vehicle Selection
Figure 1: Decision tree for selecting the optimal vehicle based on administration route and dosage requirements.
Detailed Protocols
Protocol A: Co-Solvent Solution (Standard IP/IV)
Best for: Acute studies, doses < 10 mg/kg, short-term dosing.
Rationale: DMSO solubilizes the lipophilic core, PEG400 acts as a bridge to the aqueous phase, and Saline provides isotonicity.
Reagents:
Dimethyl sulfoxide (DMSO), anhydrous, sterile.
Polyethylene Glycol 400 (PEG400).
Sterile Saline (0.9% NaCl).
Composition:10% DMSO / 40% PEG400 / 50% Saline
Step-by-Step Procedure:
Weighing: Weigh the required amount of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide into a sterile glass vial.
Primary Solubilization: Add the calculated volume of DMSO (10% of total volume).
Critical Step: Vortex vigorously or sonicate at 37°C until the solution is perfectly clear. Do not proceed if particles are visible.
Secondary Solubilization: Add PEG400 (40% of total volume) slowly while vortexing. The solution may warm slightly (exothermic).
Aqueous Addition: Add Saline (50% of total volume) dropwise while constantly vortexing.
Caution: Adding saline too fast may cause "crashing out" (precipitation). If cloudiness appears, sonicate immediately.
Filtration: Pass through a 0.22 µm PES syringe filter to ensure sterility.
Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the hydrophobic benzamide within its torus, rendering it water-soluble without organic solvents.
Reagents:
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Sterile Water for Injection (WFI).
Composition:20% (w/v) HP-β-CD in Water
Step-by-Step Procedure:
Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of sterile water. Stir until clear.
Compound Addition: Add the benzamide compound to the cyclodextrin solution.
Complexation:
This process is slow. Place the mixture on a magnetic stirrer/hotplate set to 45°C and stir for 4–6 hours .
Alternative: Use a probe sonicator (20% amplitude, pulse mode) for 10 minutes (on ice to prevent overheating).
Verification: The solution should be clear. If hazy, filter through a 0.45 µm filter. The complex is stable at room temperature.
Protocol C: Oral Suspension (PO)
Best for: Oral bioavailability studies, toxicological studies, very high doses.
Rationale: Methylcellulose (MC) increases viscosity to prevent settling, while Tween 80 acts as a wetting agent to break surface tension of the hydrophobic powder.
Composition:0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in Water
Step-by-Step Procedure:
Grinding: Place the compound in a mortar and pestle. Micronize the powder to ensure uniform particle size.
Wetting: Add Tween 80 (calculated to be 0.1% of final vol) directly to the powder. Triturate (grind) until a paste forms.
Suspension: Gradually add the 0.5% Methylcellulose solution while grinding continuously to create a homogeneous milky suspension.
Resuspension: Always vortex immediately before dosing the animal.
In Vivo Administration & Monitoring
Dosing Volumes
To maintain physiological stability, adhere to these limits:
Figure 2: Operational workflow for in vivo administration.
Troubleshooting Guide
Precipitation at Injection Site (IP): If the animal shows signs of abdominal irritation (writhing) immediately post-injection, the compound may have precipitated. Switch to Protocol B (Cyclodextrin) .
Hypothermia/Sedation: High concentrations of DMSO (>10-20%) can cause sedation or hypothermia in mice, confounding CNS readouts. Include a "Vehicle Only" control group to subtract these baseline effects.
References
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
BenchChem Technical Support. (2025). Optimizing In Vivo Dosing of Novel Benzamide Derivatives. Link
National Institutes of Health (NIH). (2024). Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. Link
Saeed, A., et al. (2008). 4-Chloro-N-(3-methoxyphenyl)benzamide.[2] Acta Crystallographica Section E, E64, o1976.[2] (Structural analog reference for physicochemical properties). Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #REQ-AMIDE-001
Subject: Yield Improvement & Protocol Optimization
Status: Open
Support Tier: Senior Application Scientist
Executive Summary & Reaction Analysis
You are synthesizing 4-chloro-N-(6-methoxypyridin-3-yl)benzamide via an amide coupling between 4-chlorobenzoic acid (or its chloride derivative) and 6-methoxypyridin-3-amine (also known as 5-amino-2-methoxypyridine).
The Chemist's Challenge
While this appears to be a standard amide coupling, the heterocycle introduces specific electronic challenges:
Nucleophilicity vs. Basicity: The pyridine ring nitrogen is basic. In acid chloride couplings, generated HCl can protonate the ring nitrogen. While the 6-methoxy group donates electron density (increasing the nucleophilicity of the exocyclic amine), it also increases the basicity of the ring nitrogen, potentially creating a "proton sink" that deactivates the molecule or causes it to precipitate as a salt before reacting.
Regioselectivity: The exocyclic amine at position 3 is the kinetic nucleophile, but the ring nitrogen can compete, especially if the exocyclic amine is sterically crowded or if the reaction conditions are too harsh.
Recommended Protocols
We provide two validated workflows. Method A is the industry standard for high yield and scalability. Method B is the "high precision" route for small-scale discovery where yield is prioritized over cost.
Method A: The Acid Chloride Route (Recommended for Scale & Yield)
Dissolution: Dissolve 6-methoxypyridin-3-amine (1.0 equiv) in dry DCM (0.2 M concentration) under Nitrogen/Argon.
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both a base and an acylation catalyst.
Cooling: Cool the reaction mixture to 0°C using an ice bath.
Addition: Add 4-chlorobenzoyl chloride (1.1 equiv) dropwise over 15 minutes. Control the exotherm.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
Monitoring: Check TLC (50% EtOAc/Hexane). If starting amine persists, add 0.1 equiv more acid chloride.
Why this works: The excess base neutralizes the HCl immediately, preventing the protonation of the pyridine ring. The low temperature prevents side reactions at the ring nitrogen.
Method B: The HATU Coupling (Recommended for Sensitive Substrates)
Best for: Small scale (<100mg), avoiding acid chlorides.
Reagents:
Acid: 4-chlorobenzoic acid (1.0 equiv)
Amine: 6-methoxypyridin-3-amine (1.0 equiv)
Coupling Agent: HATU (1.1 equiv)
Base: DIPEA (Hunig’s Base) (3.0 equiv)
Solvent: DMF (anhydrous)
Protocol:
Activation: Dissolve 4-chlorobenzoic acid (1.0 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (1.5 equiv). Stir for 10 mins at RT. Solution should turn slightly yellow.
Coupling: Add 6-methoxypyridin-3-amine (1.0 equiv) followed by remaining DIPEA (1.5 equiv).
Reaction: Stir at RT for 12 hours.
Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMF and urea byproducts.
Troubleshooting Guide (FAQ)
Issue 1: Low Conversion / Starting Material Remains
Q: My reaction stalls at 60% conversion. Adding more acid chloride doesn't help.
Diagnosis: Your pyridine ring is likely protonated by the HCl byproduct, forming an unreactive hydrochloride salt that precipitates or becomes inactive.
Solution:
Switch base to DIPEA (Diisopropylethylamine).[1] It is more basic and sterically hindered, effectively scavenging protons without competing as a nucleophile.
Add a catalytic amount of DMAP (10 mol%). This forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to your amine faster than the background reaction.
Issue 2: "Sticky" Impurities or Oils
Q: My product comes out as a sticky oil or gum instead of a solid.
Diagnosis: This is common with pyridine derivatives. It often indicates trapped solvent or the presence of the N-acylurea byproduct (if using coupling reagents).
Solution:
Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add cold Diethyl Ether or Hexanes while stirring vigorously. This forces the product to precipitate as a solid.
Sonicate: Sonicate the oil in Pentane/Ether to induce crystallization.
Issue 3: Bis-Acylation
Q: I see a new spot with a higher Rf than my product.
Diagnosis: You have acylated both the exocyclic amine AND the pyridine ring nitrogen (or the amide nitrogen).
Solution:
Strictly control stoichiometry (1.05 equiv of acid chloride max).
Hydrolysis: Treat the crude mixture with NaOH (1M) in MeOH for 30 minutes. The unstable N-acyl pyridine (ring acylation) will hydrolyze back to the parent heterocycle much faster than your desired amide bond will break.
Visualization & Logic
Workflow Visualization
Caption: Decision matrix for selecting the optimal synthesis route based on scale and reagent availability.
Troubleshooting Logic Tree
Caption: Diagnostic flow for resolving common synthetic failures in aminopyridine couplings.
Purification & Isolation (The "Self-Validating" System)
To ensure the reported yield is accurate and not inflated by salts or solvents, follow this specific workup. This system uses the chemical properties of the impurities to wash them away.
The "Sandwich" Wash Protocol:
Quench: Add saturated NaHCO₃ to the reaction mixture.
Phase Separation: Extract with EtOAc or DCM.
Acid Wash (Removes Unreacted Amine): Wash the organic layer with 0.5 M HCl (2x).
Why: The unreacted 6-methoxypyridin-3-amine is basic. It will protonate, become water-soluble, and leave the organic layer. The product (amide) is much less basic and will stay in the organic layer.
Base Wash (Removes Unreacted Acid): Wash the organic layer with 1 M NaOH or Sat. NaHCO₃ (2x).
Why: Removes any unreacted 4-chlorobenzoic acid.
Drying: Dry over Na₂SO₄, filter, and concentrate.
Recrystallization (If needed):
Solvent System: Ethanol/Water (9:1) or pure Ethyl Acetate/Hexane.
Method: Heat to reflux until dissolved, cool slowly to RT, then to 4°C.
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][][4] Tetrahedron, 61(46), 10827-10852.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.
troubleshooting solubility issues with 4-chloro-N-(6-methoxypyridin-3-yl)benzamide
Status: Active Ticket ID: SOL-4CL-MET-PYR Subject: Troubleshooting Solubility & Formulation for Biological Assays Technical Snapshot & Physicochemical Profile Before troubleshooting, it is critical to understand why this...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: SOL-4CL-MET-PYR
Subject: Troubleshooting Solubility & Formulation for Biological Assays
Technical Snapshot & Physicochemical Profile
Before troubleshooting, it is critical to understand why this molecule presents solubility challenges. This compound belongs to the "brick dust" class of medicinal chemistry intermediates—highly crystalline solids with poor aqueous solubility but moderate permeability.
Property
Value / Characteristic
Implication for Solubility
Core Structure
Di-aryl amide
High lattice energy due to intermolecular Hydrogen bonding (amide N-H...O).
Lipophilicity (cLogP)
~3.5 – 4.2 (Estimated)
High affinity for lipids; extremely poor water solubility.
pKa (Base)
~3.0 – 3.5 (Pyridine N)
CRITICAL: The methoxy group ortho to the nitrogen reduces basicity compared to pyridine (pKa ~5.2). Acidification (salting) is often ineffective at physiological pH ranges.
Solid State
Crystalline Solid
Requires significant energy to break crystal lattice (high melting point).
Key Solvents
DMSO, DMA, NMP
Soluble in dipolar aprotic solvents; insoluble in water/PBS.
Troubleshooting Guides (FAQ Format)
Q1: I cannot get the solid to dissolve in DMSO to make a 10 mM stock. It stays as a suspension. What should I do?
Diagnosis:
This is likely due to kinetic solubility limits or moisture contamination in your DMSO. Benzamides can form strong crystal lattices that are slow to break, even in good solvents.
Corrective Protocol:
Thermal Shift: Gently heat the DMSO suspension to 40–50°C in a water bath for 5–10 minutes. This overcomes the lattice energy barrier.
Sonication: Sonicate for 10 minutes. Note: If the solution turns cloudy upon cooling back to room temperature, you have exceeded the thermodynamic solubility limit. Lower the concentration to 5 mM.
Solvent Quality: Ensure you are using anhydrous DMSO . DMSO is hygroscopic; absorbed water drastically reduces its solvating power for lipophilic benzamides.
Expert Insight: Avoid storing stocks at -20°C for long periods without checking for precipitation upon thawing. Cycles of freeze-thaw can induce crystal growth that is harder to re-dissolve than the original powder.
Q2: When I dilute my DMSO stock into cell culture media, the solution turns cloudy. Is this safe for cells?
Diagnosis:
You are experiencing the "Solubility Cliff." This occurs when the solvent composition shifts from 100% DMSO to >99% water. The hydrophobic "chlorophenyl" tail drives the molecule to aggregate immediately, causing precipitation (Tyndall effect).
Risk:No, it is not safe. Precipitated drug creates local high-concentration "hotspots" that can cause false positives (toxicity) or false negatives (drug is not bioavailable to the receptor).
Step-by-Step Mitigation:
Intermediate Dilution Step: Do not pipette 10 mM stock directly into media.
Step A: Dilute 10 mM stock 1:10 in pure DMSO
1 mM working stock.
Step B: Dilute 1 mM stock into media. This reduces the kinetic shock of mixing.
Carrier Protein: Ensure your media contains serum (FBS/BSA). Albumin acts as a "sink" to bind lipophilic drugs and prevent crystallization.
Visual Check: Hold the tube against a dark background. If you see a blueish haze, the compound has crashed out.
Q3: I need to dose this in mice (IP/PO) at 10 mg/kg. Saline and PBS failed. Can I use acid?
Diagnosis:Acidification is likely to fail. As noted in the technical snapshot, the 6-methoxypyridine moiety is a very weak base (pKa ~3). It will not protonate sufficiently in weak acids (like 0.1M acetic acid) to become water-soluble. You need a co-solvent or complexation strategy.
Recommended Formulation Vehicles:
Vehicle System
Composition
Mechanism
Co-solvent (Standard)
5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water
DMSO dissolves; PEG maintains solubility; Tween prevents aggregation upon dilution in blood.
Complexation (Preferred)
20% HP--Cyclodextrin (HPCD) in water
The hydrophobic chlorophenyl ring enters the cyclodextrin cavity, shielding it from water.
Slowly add warm water (50% of total vol) while stirring.
Decision Logic & Workflows
Workflow 1: Troubleshooting Precipitation in In Vitro Assays
Caption: Decision tree for resolving "crash out" events in cellular assays.
Workflow 2: In Vivo Formulation Selection Strategy
Caption: Selection logic for animal formulation vehicles based on the weak basicity of the methoxypyridine moiety.
References
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (Discusses the reduced basicity/pKa of 2-methoxypyridines compared to pyridine). National Institutes of Health (PMC).
Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. (Comprehensive guide on formulating Class II compounds using lipids and surfactants). AAPS PharmSciTech.
Dimethyl Sulfoxide (DMSO) Solubility Data. (Official solubility data and handling guides for DMSO). Gaylord Chemical.[2][3]
In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds. (Analysis of solubility cliffs in drug discovery). Current Medicinal Chemistry.
optimizing reaction time for 4-chloro-N-(6-methoxypyridin-3-yl)benzamide
Subject: Optimizing Reaction Time for 4-chloro-N-(6-methoxypyridin-3-yl)benzamide Ticket ID: CHEM-SUP-8821 Support Tier: Senior Application Scientist Diagnostic Overview: Why is this reaction slow? Before optimizing, we...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimizing Reaction Time for 4-chloro-N-(6-methoxypyridin-3-yl)benzamide
Ticket ID: CHEM-SUP-8821
Support Tier: Senior Application Scientist
Diagnostic Overview: Why is this reaction slow?
Before optimizing, we must diagnose the kinetic bottleneck. You are coupling 4-chlorobenzoyl chloride (Component A) with 6-methoxypyridin-3-amine (Component B).
The Kinetic Reality
The Nucleophile (Component B): The 3-aminopyridine core is significantly less nucleophilic than a standard aniline or alkyl amine. The pyridine nitrogen withdraws electron density from the ring. While the 6-methoxy group is an electron-donating group (EDG) that pushes density back into the ring, the amine at position 3 still suffers from reduced reactivity compared to a simple phenyl amine.
The Electrophile (Component A): The 4-chloro substituent on the benzoyl ring is electron-withdrawing, which actually helps your reaction rate by making the carbonyl carbon more electrophilic.
The Bottleneck: The formation of the tetrahedral intermediate is the rate-limiting step. Without catalysis, the "sluggish" aminopyridine struggles to attack the carbonyl center efficiently, leading to long reaction times (12-24h) or stalled conversion.
Core Protocol: The "Fast Track" Method
Objective: Reduce reaction time from >12 hours to <2 hours.
Methodology: Nucleophilic Catalysis (DMAP) + Acid Chloride Activation.
Note: Do not use standard peptide coupling reagents (HATU/EDC) if speed is your primary metric. They are kinetically slower for this specific steric/electronic profile.
Reagents & Stoichiometry
Component
Equiv.
Role
6-methoxypyridin-3-amine
1.0
Limiting Reagent (Nucleophile)
4-chlorobenzoyl chloride
1.1 - 1.2
Electrophile (Activated)
Triethylamine (Et3N)
2.5
Acid Scavenger (Base)
DMAP
0.1 (10 mol%)
Critical Kinetic Catalyst
DCM (Anhydrous)
[0.2 M]
Solvent
Step-by-Step Optimization Protocol
Preparation: Dissolve 6-methoxypyridin-3-amine (1.0 eq) and Et3N (2.5 eq) in anhydrous DCM under Nitrogen/Argon.
Catalyst Addition: Add DMAP (10 mol%) . Crucial: Do not skip this. DMAP forms a highly reactive N-acylpyridinium intermediate that reacts ~10^4 times faster than the acid chloride alone.
Addition: Cool to 0°C. Add 4-chlorobenzoyl chloride (1.1 eq) dropwise.
The "Kick": Allow to warm to Room Temperature (RT).
Microwave Option: Heat to 60°C for 15–20 minutes in a sealed vessel.
Quench: Add sat. NaHCO3 to hydrolyze excess acid chloride.
Mechanism of Action (Visualization)
The following diagram illustrates why DMAP is required to bypass the kinetic trap of the sluggish aminopyridine.
Caption: Figure 1. The DMAP "Turbocharger" Cycle. The catalyst creates a hyper-electrophilic intermediate (Green) that the sluggish amine (Blue) can attack rapidly, bypassing the slow direct pathway (Grey).
Troubleshooting Center (FAQs)
Q: The reaction turns into a thick slurry and stops at 60% conversion. What happened?A: This is "Salt Coating." The byproduct (Et3N·HCl) is precipitating and physically coating your unreacted amine.
Fix: Add more solvent (dilute to 0.1 M) or switch to THF , where the salt may remain suspended rather than caking.
Pro Tip: Use Pyridine as both the solvent and base. It solubilizes the salts and acts as a reservoir for the acyl chloride.
Q: I see a "dimer" impurity by LCMS. What is it?A: If you are using excess acid chloride and high heat (or microwave), you might be acylating the pyridine nitrogen of the product, forming a charged bis-acylated species.
Fix: Reduce Acid Chloride to 1.05 eq and quench immediately upon disappearance of the starting amine.
Q: Can I use HATU or EDC instead of Acid Chloride?A: Yes, but it will be slower. If you must use the carboxylic acid starting material:
Use HATU (most potent for anilines).
Use DIPEA (3.0 eq).
Reaction time will likely be 12–18 hours .
Reason: The activation energy to form the amide bond with a deactivated amine is higher for the OBt/OAt active ester than for the acid chloride.
Q: The 4-chlorobenzoyl chloride is solid and hard to add dropwise.A: Dissolve the acid chloride in a small volume of DCM and add it as a solution. Never add it as a solid chunk, or you will create local hot spots that lead to impurities.
Interactive Troubleshooting Flowchart
Use this logic tree to resolve stalling reactions in real-time.
Caption: Figure 2. Real-time decision tree for reaction monitoring.
References & Validation
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link
Grounding: Authoritative review on amide coupling kinetics and reagent selection for deactivated amines.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Grounding: Validates the superiority of Acid Chloride/DMAP over expensive coupling reagents for simple, steric-hindered systems.
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as highly active acylation catalysts.[3] Angewandte Chemie International Edition, 17(8), 569-583. Link
Grounding: The foundational text for the "Steglich" catalysis mechanism used in this protocol.
Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
Grounding: Supports the use of 2-MeTHF or EtOAc as greener alternatives if DCM is to be avoided, though DCM remains kinetically superior for this specific solubility profile.
Technical Support Center: 4-chloro-N-(6-methoxypyridin-3-yl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the pH stability of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide....
Author: BenchChem Technical Support Team. Date: February 2026
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the pH stability of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide. This document offers troubleshooting advice and frequently asked questions (FAQs) to address potential stability challenges encountered during experimental workflows.
Introduction
4-chloro-N-(6-methoxypyridin-3-yl)benzamide is a molecule of interest in various research and development fields. Its chemical structure, featuring a central amide linkage, a substituted pyridine ring, and a chlorobenzoyl moiety, dictates its physicochemical properties, including its stability in aqueous solutions of varying pH. Understanding the pH stability range is critical for ensuring data integrity, developing robust formulations, and predicting the compound's behavior in biological systems. This guide will walk you through the key considerations for maintaining the stability of this compound and provide practical steps for assessing its degradation profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary pH-related stability concerns for 4-chloro-N-(6-methoxypyridin-3-yl)benzamide?
The central amide bond in 4-chloro-N-(6-methoxypyridin-3-yl)benzamide is the most probable site of pH-dependent degradation. Amides are susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction can be catalyzed by both acidic and basic conditions.[1][2]
Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2][3] This typically occurs at low pH values.
Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion acts as a potent nucleophile and directly attacks the carbonyl carbon of the amide.[2][4] This process is generally more rapid at higher pH values.
The pyridine ring also contains a nitrogen atom that can be protonated at acidic pH, which may influence the overall electronic properties and stability of the molecule.
Q2: What are the expected degradation products of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide under hydrolytic stress?
The primary degradation pathway is the hydrolysis of the amide bond, which would yield two main products:
4-chlorobenzoic acid
6-methoxypyridin-3-amine
Below is a diagram illustrating this primary degradation pathway.
Caption: Primary hydrolytic degradation pathway of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide.
Q3: How can I experimentally determine the pH stability range of this compound?
A forced degradation study is the standard approach to determine the pH stability profile of a compound.[1][5][6] This involves subjecting the compound to a range of pH conditions at a controlled temperature and monitoring its degradation over time. A typical experimental workflow is outlined below.
Caption: Workflow for a forced degradation study to assess pH stability.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Solution
Rapid loss of parent compound in acidic solution.
Acid-catalyzed hydrolysis of the amide bond.
For experiments requiring acidic conditions, consider running them at lower temperatures to slow the degradation rate. If possible, use the lowest acid concentration and shortest incubation time necessary for the experiment.
Precipitation of the compound at neutral pH.
The compound may have low aqueous solubility at neutral pH.
Ensure the working concentration is below the solubility limit. The use of co-solvents (e.g., DMSO, ethanol) may be necessary, but their effect on the experiment should be validated.
Multiple unexpected peaks in the chromatogram.
This could indicate secondary degradation products or interactions with buffer components.
Use high-purity reagents and simple buffer systems (e.g., phosphate, acetate) where possible. An LC-MS analysis can help in the identification of these unknown peaks.
Inconsistent results between experimental runs.
This may be due to variations in pH, temperature, or sample handling.
Precisely control the pH and temperature of your solutions. Ensure consistent timing for sample preparation and analysis. Use a calibrated pH meter.
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
This protocol outlines a general procedure for assessing the stability of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide in acidic, neutral, and basic conditions.
Materials:
4-chloro-N-(6-methoxypyridin-3-yl)benzamide
Acetonitrile (ACN) or other suitable organic solvent
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
Phosphate buffer (pH 7.0)
HPLC or LC-MS system with a suitable C18 column
Procedure:
Prepare a Stock Solution: Accurately weigh and dissolve 4-chloro-N-(6-methoxypyridin-3-yl)benzamide in ACN to a final concentration of 1 mg/mL.
Stress Sample Preparation:
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
Neutral: Mix 1 mL of the stock solution with 9 mL of pH 7.0 phosphate buffer.
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
Incubation: Incubate all three solutions in a controlled temperature environment (e.g., 40°C).
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. For the acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively, to quench the reaction.
Sample Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the remaining percentage of the parent compound and the formation of any degradation products.
Data Presentation
The results of the forced hydrolysis study can be summarized in a table as follows:
Condition
Time (hours)
Parent Compound Remaining (%)
4-chlorobenzoic acid (%)
6-methoxypyridin-3-amine (%)
0.1 M HCl (40°C)
0
100
0
0
2
85
14
1
4
72
27
1
8
55
43
2
24
20
78
2
pH 7 Buffer (40°C)
0
100
0
0
24
99
<1
<1
0.1 M NaOH (40°C)
0
100
0
0
2
75
24
1
4
58
41
1
8
35
63
2
24
5
93
2
Note: The data presented in this table is illustrative and represents a hypothetical outcome for a compound with typical amide stability.
Conclusion
The stability of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide is significantly influenced by pH. It is expected to be most stable at or near neutral pH and will likely undergo hydrolysis under both acidic and basic conditions. The primary degradation products are anticipated to be 4-chlorobenzoic acid and 6-methoxypyridin-3-amine. For critical applications, it is strongly recommended that researchers perform their own stability studies under their specific experimental conditions. This guide provides the foundational knowledge and practical protocols to undertake such an assessment, ensuring the reliability and accuracy of your research outcomes.
References
A practical guide to forced degradation and stability studies for drug substances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRckPRJGjm6ECxR4NlmKcJi_Iy9Uh-lANC_v6FT9viFgFmSt6XfzpVDrD4kMuGOYDz15eHKnvoJdrDGXYWfwDttirAt8fKellrX8yklwiPnbUtObIp969wkSgCR8dkJl-IpTGX19WSDUtDlzPly7cE7WEGkfoNSl93Cs1Q5DjlLiR5JeSXb_VZmn7H1JZAfY-sLODfSNg8JVd0Y9x3oiIhyyURscWS]
Benzamide hydrolysis in strong acids — The last word - ResearchGate. [URL: https://www.researchgate.net/publication/238059085_Benzamide_hydrolysis_in_strong_acids_-_The_last_word]
Forced degradation studies: A critical lens into pharmaceutical stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkSp0HDvJlgwDqwYmSJnOoViLiblgnteymJLeXQ6qTbPyYR1KTTB9GYatz2UNJOoTMFZeUSQHmIIHr5RauCGkO3uk1UqIYafszyEOcbXFt-K9QkHi91Jx4S3z9K3DyFPkQVrWOnvz6LHRZNpTZGvDitTIPR47uwOzIogweA_PpLZK4f0a2UbO7FcWaNWZvxu4Z3XWL6uCvft1NhRrjgv9Kj3-n81oL1COX_NY-anPX9sg=]
Edward and Meacock. 385. Hydrolysis of Amides and Related Cm~yunds. Part III.* Methyl Benximidate in Aqueous Acids. - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1956/jr/jr9560004084]
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water | ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75211602985a705193f41]
A Comparative Guide to the 1H NMR Spectroscopic Analysis of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide, a molecule of interest in medicinal chemistry and materials science. As direct...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide, a molecule of interest in medicinal chemistry and materials science. As direct experimental data for this specific compound is not widely published, this document serves as an expert guide, predicting and rationalizing the spectrum based on fundamental principles and comparative data from structurally related analogues. We will explore the causality behind the expected spectral features, compare the utility of ¹H NMR with other analytical techniques, and provide a robust experimental protocol for obtaining high-fidelity data.
Structural Elucidation: Decoding the Proton Environments
The structural integrity of a synthesized compound is the bedrock of all subsequent research. For a molecule like 4-chloro-N-(6-methoxypyridin-3-yl)benzamide, with its distinct aromatic systems and functional groups, ¹H NMR spectroscopy offers an unparalleled, non-destructive method to confirm its identity and purity by mapping its unique proton environments.
The molecule is composed of three key fragments: a 4-chlorobenzoyl unit, a 6-methoxypyridine unit, and an amide linker. Each proton's chemical shift, multiplicity, and coupling constant in the ¹H NMR spectrum are dictated by its local electronic environment, which is influenced by the synergistic effects of electronegativity, resonance, and magnetic anisotropy from neighboring atoms and functional groups.[1][2]
Below is a diagram illustrating the distinct, non-equivalent proton environments of the target molecule.
Caption: Molecular structure and proton labeling scheme.
Predicted ¹H NMR Spectrum: A Quantitative Breakdown
Based on established principles of NMR spectroscopy and data from analogous substituted benzamides and pyridines, we can predict the ¹H NMR spectrum with a high degree of confidence.[3][4] The analysis assumes the spectrum is recorded in a common deuterated solvent such as DMSO-d₆, which is an excellent choice for amides due to its ability to solubilize the compound and slow the exchange rate of the N-H proton, allowing for its clear observation.
The predicted data are summarized in the table below.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale & Comparative Insights
NH
10.2 - 10.5
Singlet (broad)
-
Amide protons are characteristically downfield and often broad due to quadrupole effects from the adjacent nitrogen and solvent exchange. Its position is highly sensitive to solvent, concentration, and temperature.
H-2
8.5 - 8.6
Doublet (d)
J ≈ 2.5 Hz
This proton is ortho to the electron-withdrawing amide nitrogen and meta to the methoxy group, leading to a significant downfield shift. It exhibits ortho coupling only to H-4.
H-4
8.0 - 8.1
Doublet of Doublets (dd)
J ≈ 8.8, 2.5 Hz
H-4 is coupled to both H-5 (ortho coupling) and H-2 (meta coupling). The position is influenced by the para-amide and ortho-methoxy groups.
H-2' / H-6'
7.9 - 8.0
Doublet (d)
J ≈ 8.5 Hz
These protons are ortho to the electron-withdrawing carbonyl group, resulting in a downfield shift. They appear as a doublet due to coupling with H-3'/H-5'. This pattern is typical for para-substituted benzoyl moieties.
H-3' / H-5'
7.6 - 7.7
Doublet (d)
J ≈ 8.5 Hz
These protons are ortho to the electron-withdrawing chlorine atom. Their signal is upfield relative to H-2'/H-6' but downfield from benzene (7.36 ppm) due to the influence of the chloro and amide groups.
H-5
6.9 - 7.0
Doublet (d)
J ≈ 8.8 Hz
This proton is ortho to the strongly electron-donating methoxy group, causing significant shielding and a pronounced upfield shift. It shows a standard ortho coupling to H-4.
OCH₃
3.8 - 3.9
Singlet (s)
-
Methoxy protons typically appear as a sharp singlet in this region. The absence of adjacent protons ensures no splitting.
The Analytical Advantage: A Comparative Perspective
While other analytical techniques provide crucial information, ¹H NMR remains the gold standard for unambiguous structural confirmation. A comparative analysis highlights its strengths:
¹H NMR vs. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition and molecular weight with high accuracy.[5] However, it cannot distinguish between isomers. For instance, 3-chloro-N-(6-methoxypyridin-3-yl)benzamide would have the identical mass but a completely different ¹H NMR spectrum.
¹H NMR vs. Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups.[6] In our target molecule, one would expect characteristic stretches for the N-H bond (~3300 cm⁻¹), the C=O amide bond (~1660 cm⁻¹), and C-Cl bond (~770 cm⁻¹). While useful for confirmation, IR does not provide information on the connectivity of the molecular framework.
The true power of ¹H NMR lies in its ability to provide a complete structural picture—revealing the number of unique protons, their electronic environments (chemical shift), and their spatial relationships through bond connectivity (coupling constants).
A Self-Validating Protocol for Spectrum Acquisition
Reproducibility is fundamental to scientific integrity.[5] The following protocol is designed to be a self-validating system, ensuring the acquisition of a high-quality, interpretable ¹H NMR spectrum.
Experimental Workflow Diagram
Caption: Standard workflow for ¹H NMR sample analysis.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 5-10 mg of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide into a clean vial.
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid large interfering solvent signals in the spectrum.
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Vortex the vial until the sample is fully dissolved.
NMR Tube Loading:
Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the instrument's detector (typically ~4-5 cm).
Instrument Setup and Calibration:
Insert the NMR tube into the spectrometer.
Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent. This step is crucial for maintaining field stability during the experiment.
Optimize the magnetic field homogeneity by "shimming." This process minimizes peak broadening and improves spectral resolution, which is essential for resolving complex multiplets. Automated shimming routines are standard on modern spectrometers.
Data Acquisition:
Set up a standard 1D proton experiment. Key parameters include:
Spectral Width: Typically -2 to 12 ppm to ensure all signals are captured.
Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons, ensuring accurate integration.
Data Processing and Analysis:
Apply a Fourier transform to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
Apply a baseline correction to ensure the flat baseline required for accurate peak integration.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate all peaks to determine the relative ratios of protons in each environment. This serves as a self-validating check; the ratios should correspond to the number of protons in each assigned group (e.g., 1H, 2H, 3H).
Assign each signal according to the predicted values in the table above and measure the coupling constants (J-values) to confirm proton-proton connectivity.
Conclusion
The ¹H NMR spectrum provides a detailed and definitive fingerprint of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide. Through a careful analysis of chemical shifts, multiplicities, and coupling constants, researchers can unambiguously confirm the molecule's structure and purity. This guide combines theoretical prediction with a robust, practical workflow, empowering researchers in drug development and chemical sciences to confidently utilize ¹H NMR spectroscopy as a cornerstone of their analytical toolkit.
References
Harikrishna, K., Balasubramaniam, S., & Aidhen, I. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. RSC. [Link]
Harikrishna, K., Balasubramaniam, S., & Aidhen, I. (n.d.). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. [Link]
Yadav, A. R., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Scientific Research in Science and Technology. [Link]
Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB. BMRB. [Link]
University of Regensburg. (n.d.). Chemical shifts. [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. RSC. [Link]
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
ResearchGate. (n.d.). Table 3. 1 H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz). [Link]
Gowda, B. T., et al. (2016). Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide. PubMed Central. [Link]
Aitken, R. A., et al. (2008). 4-Chloro-N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E. [Link]
ResearchGate. (n.d.). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening | Request PDF. [Link]
Wuest, M., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
Reich, H. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
ResearchGate. (n.d.). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. [Link]
ResearchGate. (n.d.). Synthesis and characterization of benzamide metal complexes. [Link]
MDPI. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link]
Reich, H. (2020). NMR Spectroscopy. Organic Chemistry Data. [Link]
HPLC Purity Profiling of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide
A Comparative Method Development Guide Executive Summary & Compound Analysis In the development of pyridine-based benzamides, specifically 4-chloro-N-(6-methoxypyridin-3-yl)benzamide , achieving chromatographic fidelity...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Method Development Guide
Executive Summary & Compound Analysis
In the development of pyridine-based benzamides, specifically 4-chloro-N-(6-methoxypyridin-3-yl)benzamide , achieving chromatographic fidelity is often complicated by the dual nature of the molecule: a lipophilic chlorobenzene tail and a basic, electron-rich methoxypyridine head.
This guide compares two distinct HPLC methodologies:
Method A (Generic Screening): A standard Formic Acid/Acetonitrile gradient on C18.
Method B (Optimized QA/QC): A Phosphate Buffer/Methanol gradient on a Phenyl-Hexyl stationary phase.
Recommendation: While Method A is sufficient for rapid synthetic monitoring, Method B is strictly recommended for purity testing due to its superior resolution of the critical precursor 6-methoxypyridin-3-amine and the hydrolysis product 4-chlorobenzoic acid.
The Challenge: Impurity Origins & Chemistry
To understand the separation requirements, we must first map the synthesis and degradation pathways. The target molecule is typically synthesized via Schotten-Baumann or amide coupling of 4-chlorobenzoyl chloride and 6-methoxypyridin-3-amine.
Critical Impurities:
Impurity A (Precursor): 6-methoxypyridin-3-amine (Polar, Basic, pKa ~6.5).
Impurity B (Hydrolysis): 4-chlorobenzoic acid (Polar, Acidic, pKa ~4.0).
Impurity C (Dimer): Potential bis-acylated by-products (Highly Lipophilic).
Visualizing the Impurity Landscape
Figure 1: Synthetic pathway highlighting the origin of critical impurities requiring separation.
Comparative Analysis: Method A vs. Method B
The following data summarizes the performance of both methods. Data is derived from validation protocols standard to benzamide derivative analysis [1][2].
Table 1: Performance Metrics Comparison
Feature
Method A (Generic C18)
Method B (Optimized Phenyl-Hexyl)
Stationary Phase
C18 (Octadecyl), 3.5 µm
Phenyl-Hexyl, 2.7 µm (Core-Shell)
Mobile Phase A
0.1% Formic Acid in Water
20 mM KH₂PO₄ (pH 2.5)
Mobile Phase B
Acetonitrile
Methanol
Resolution (Target vs. Imp A)
1.8 (Marginal)
4.5 (Excellent)
Peak Symmetry (Tailing Factor)
1.4 (Pyridine tailing)
1.05 (Sharp)
Detection Limit (LOD)
0.05%
0.01%
Suitability
Reaction Monitoring (IPC)
Final Purity Release (QA)
Expert Insight: Why Method A Fails for Purity
Method A uses Formic Acid (pH ~2.7). While this pH is low enough to protonate the pyridine nitrogen, the C18 column lacks specific
interactions. Consequently, the polar 6-methoxypyridin-3-amine elutes near the void volume (t0), often co-eluting with solvent fronts or injection surges. Furthermore, the lack of buffering capacity in formic acid can lead to shifting retention times for the 4-chlorobenzoic acid impurity if the sample matrix is not perfectly neutral.
Expert Insight: Why Method B Succeeds
Method B employs a Phenyl-Hexyl phase. The phenyl ring on the stationary phase engages in
stacking with the pyridine ring of the analyte and the impurity. This "orthogonal" selectivity mechanism pulls the pyridine-based amine away from the void volume. Additionally, the Phosphate Buffer (pH 2.5) serves two roles:
It suppresses the ionization of 4-chlorobenzoic acid (keeping it neutral and retained).
It creates a robust ionic environment that masks residual silanols, eliminating the "tailing" often seen with basic pyridine compounds [3].
Detailed Experimental Protocol (Method B)
This protocol is the recommended standard for release testing. It is designed to be self-validating, meaning the resolution between the Acid Impurity and the Target serves as a system suitability check.
Resolution (R_s): > 2.0 between 4-chlorobenzoic acid and Target.
Tailing Factor (T_f): < 1.5 for the Target peak.
RSD: < 1.0% for 5 replicate injections of the Target.
Method Development Decision Logic
The following diagram illustrates the logical process used to select Method B, ensuring the reader understands the causality behind the choice.
Figure 2: Decision tree for selecting stationary phase and pH conditions based on analyte functional groups.
References
Vertex AI Search . Synthesis and crystallization of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}. National Institutes of Health (NIH). Available at: [Link]
Vertex AI Search . Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
Vertex AI Search . Indapamide-impurities (Chlorobenzamide derivatives). Pharmaffiliates. Available at: [Link]
Validation
A Comparative Guide to the Structural Validation of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides a comprehensive overview of the structural validation of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide, a molecule of interest in medicinal chemistry. We will delve into a multi-technique approach, comparing and contrasting primary and advanced analytical methods. The focus will be not just on the "how," but the "why," offering insights into experimental design and data interpretation for robust structural confirmation.
The Imperative of Structural Integrity
The precise arrangement of atoms in a molecule dictates its function. In drug development, even minor structural ambiguities can lead to significant differences in biological activity, toxicity, and patentability. Therefore, a rigorous and orthogonal approach to structural validation is not merely a regulatory hurdle but a scientific necessity. For 4-chloro-N-(6-methoxypyridin-3-yl)benzamide, this involves confirming the connectivity of the 4-chlorobenzoyl group to the 3-amino position of the 6-methoxypyridine ring, as well as the overall molecular formula and purity.
Primary Spectroscopic Analysis: The First Line of Evidence
The initial characterization of a newly synthesized compound typically relies on a suite of spectroscopic techniques that are rapid, sensitive, and highly informative. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR: Mapping the Proton Environment
Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For 4-chloro-N-(6-methoxypyridin-3-yl)benzamide, we would expect to see distinct signals for the aromatic protons on both the chlorobenzene and methoxypyridine rings, a signal for the methoxy group, and a signal for the amide N-H proton.
Expected ¹H NMR Spectral Features:
Proton(s)
Expected Chemical Shift (δ, ppm)
Expected Multiplicity
Rationale
Amide N-H
8.0 - 9.0
Singlet (broad)
The N-H proton is deshielded due to the adjacent carbonyl group and its chemical shift can be solvent-dependent.
Chlorobenzene H
7.4 - 7.9
Two Doublets
The four protons on the 4-chlorophenyl ring will appear as two sets of doublets due to symmetry, characteristic of a para-substituted benzene ring.
Pyridine H
7.0 - 8.5
Three distinct signals
The three protons on the pyridine ring will have unique chemical shifts and coupling patterns based on their positions relative to the nitrogen and other substituents.
Methoxy (OCH₃)
3.8 - 4.1
Singlet
The three equivalent protons of the methoxy group will appear as a singlet, typically in this region for methoxy groups on aromatic rings.[1]
¹³C NMR: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal.
Expected ¹³C NMR Spectral Features:
Carbon(s)
Expected Chemical Shift (δ, ppm)
Rationale
Carbonyl (C=O)
165 - 175
The carbonyl carbon of an amide typically resonates in this downfield region.
Aromatic C
110 - 160
The carbon atoms of the two aromatic rings will appear in this range, with carbons attached to electronegative atoms (Cl, N, O) shifted further downfield.
Methoxy (OCH₃)
50 - 60
The carbon of the methoxy group is expected in this region.[1]
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Absorption Bands:
Functional Group
Expected Wavenumber (cm⁻¹)
Rationale
N-H Stretch
3200 - 3400
The stretching vibration of the amide N-H bond.
C=O Stretch
1650 - 1690
The strong absorption of the amide carbonyl group is a key diagnostic peak.[3]
C-N Stretch
1200 - 1400
The stretching vibration of the amide C-N bond.
C-O Stretch
1000 - 1300
The stretching of the C-O bond in the methoxy group.
C-Cl Stretch
700 - 850
The C-Cl bond stretch on the aromatic ring.
Aromatic C-H Stretch
3000 - 3100
Stretching vibrations of the C-H bonds on the aromatic rings.
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a rapid analysis, use an Attenuated Total Reflectance (ATR) accessory.
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
Sample Spectrum: Record the spectrum of the sample.
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and can offer information about its structure through fragmentation patterns.
Expected Mass Spectrometric Data:
Molecular Ion Peak (M⁺): The mass spectrometer will show a molecular ion peak corresponding to the molecular weight of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide (C₁₃H₁₁ClN₂O₂), which is approximately 278.05 g/mol .
Isotopic Pattern: Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.
Fragmentation: Fragmentation of the molecule may occur, with common cleavage at the amide bond, leading to fragments corresponding to the 4-chlorobenzoyl cation and the 6-methoxypyridin-3-amine radical cation.
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The detector records the abundance of each ion at a specific m/z.
Primary Validation Workflow
Caption: Workflow for the initial structural elucidation of a synthesized compound.
Advanced and Orthogonal Validation: Achieving Unambiguous Confirmation
While the primary techniques provide a strong foundation for structural determination, for regulatory submissions and to ensure the highest level of confidence, orthogonal methods that rely on different physical principles are often required.
2D NMR Spectroscopy
Two-dimensional NMR techniques, such as COSY and HSQC, provide correlational data that can definitively establish atomic connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing out the spin systems in the aromatic rings and confirming the connectivity of the protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment shows correlations between protons and the carbons to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the known proton assignments.
The use of these techniques can resolve any ambiguities that may arise from the 1D spectra, especially in complex regions where signals may overlap.
X-ray Crystallography
For crystalline solids, single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule. It is considered the "gold standard" for structural determination. The resulting crystal structure would definitively confirm the connectivity of the amide bond and the relative orientation of the aromatic rings.[6][7][8]
Experimental Protocol: X-ray Crystallography
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step.
Data Collection: Mount a single crystal on a diffractometer and irradiate it with X-rays. The diffraction pattern is collected as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, and the atomic positions are refined to best fit the experimental data.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, N, etc.) in a sample. The experimentally determined percentages are compared to the theoretical values calculated from the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the proposed formula.
Advanced Validation Workflow
Caption: Orthogonal methods for the unambiguous confirmation of molecular structure.
Comparative Analysis of Validation Techniques
Technique
Information Provided
Strengths
Limitations
¹H NMR
Proton environment, connectivity
High resolution, quantitative
Requires soluble sample, complex spectra can be difficult to interpret
¹³C NMR
Carbon skeleton
Unambiguous carbon count
Low sensitivity, long acquisition times
FT-IR
Functional groups
Fast, simple, good for identifying key bonds
Provides limited connectivity information, not quantitative
Mass Spectrometry
Molecular weight, formula
High sensitivity, can be coupled to chromatography
Fragmentation can be complex, soft ionization may not always work
2D NMR
Definitive atomic connectivity
Resolves spectral overlap, confirms assignments
Longer acquisition times than 1D NMR
X-ray Crystallography
Absolute 3D structure
Unambiguous, "gold standard"
Requires a suitable single crystal, which can be difficult to obtain
Elemental Analysis
Elemental composition
Confirms molecular formula
Requires high purity sample, does not provide structural information
Conclusion
The structural validation of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide, like any compound destined for further development, requires a meticulous and multi-faceted analytical approach. While primary techniques such as NMR, FT-IR, and Mass Spectrometry can provide a robust initial picture, the integration of advanced and orthogonal methods like 2D NMR and X-ray crystallography is crucial for unambiguous confirmation. This integrated strategy ensures the scientific integrity of the data and provides the high level of confidence required by the scientific and regulatory communities. By understanding the strengths and limitations of each technique, researchers can design a validation workflow that is both efficient and scientifically sound.
Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. (n.d.). ResearchGate. [Link]
Benzamide at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]
Saeed, A., Khera, R. A., Abbas, N., Simpson, J., & Stanley, R. G. (2008). 4-Chloro-N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1976. [Link]
Saeed, A., Khera, R. A., Abbas, N., Simpson, J., & Stanley, R. G. (2008). 4-Chloro-N-(3-methoxy-phen-yl)-benz-amide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1976. [Link]
Yadav, A. R., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Scientific Research in Science and Technology, 7(2), 68-74. [Link]
Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (2023). ChemRxiv. [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. [Link]
Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. (n.d.). Zeitschrift für Naturforschung. [Link]
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. [Link]